Product packaging for Cycloheptylmethanesulfonyl chloride(Cat. No.:CAS No. 242459-87-6)

Cycloheptylmethanesulfonyl chloride

Cat. No.: B3381495
CAS No.: 242459-87-6
M. Wt: 210.72 g/mol
InChI Key: PFVAQJVYDIIETE-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as crucial intermediates in modern organic synthesis. fiveable.memagtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom and the fact that the chloride ion is a good leaving group, making them susceptible to nucleophilic substitution. fiveable.me This reactivity allows for the facile introduction of the sulfonyl group into a wide array of molecules. fiveable.memagtech.com.cn

The reactions of sulfonyl chlorides with various nucleophiles, such as amines and alcohols, lead to the formation of sulfonamides and sulfonate esters, respectively. fiveable.mesigmaaldrich.com Sulfonamides are a cornerstone of medicinal chemistry, forming the structural backbone of numerous "sulfa drugs" with applications as antibiotics, diuretics, and treatments for conditions like diabetes and high blood pressure. fiveable.menih.gov Sulfonate esters are also valuable, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions. youtube.com Furthermore, sulfonyl chlorides are precursors for other important functional groups, including sulfones and sulfinic acids, and can be used to generate alkyl and aryl radicals in photocatalysis. magtech.com.cnnih.gov Their versatility makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. nih.govquora.com

Rationale for Investigation of Cycloalkyl-Substituted Sulfonyl Chlorides

The investigation into cycloalkyl-substituted sulfonyl chlorides is driven by the need to create complex molecules with specific three-dimensional structures and biological activities. The identity of the "R" group attached to the sulfonyl chloride moiety significantly influences the properties of the final products. By incorporating cycloalkyl groups, chemists can introduce specific spatial arrangements and lipophilicity that can be critical for molecular recognition and binding to biological targets, such as enzymes.

For instance, the use of cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride has been reported in the synthesis of potent and selective inhibitors for the tumor necrosis factor-α converting enzyme (TACE). sigmaaldrich.com In these cases, the cyclic nature of the substituent was crucial for achieving the desired selectivity. sigmaaldrich.com The investigation of Cycloheptylmethanesulfonyl chloride is a logical extension of this principle. The seven-membered cycloheptyl ring offers a different conformational profile and size compared to smaller rings, which could lead to novel structure-activity relationships and potentially improved or different pharmacological profiles in the resulting sulfonamides or other derivatives.

Historical Development of Sulfonyl Chloride Chemistry Relevant to this compound

The history of sulfonyl chlorides dates back to 1838 with the first preparation of sulfuryl chloride (SO₂Cl₂) by Henri Victor Regnault. wikipedia.org Early synthetic methods for aromatic sulfonyl chlorides often involved the direct reaction of an arene with chlorosulfuric acid. wikipedia.org However, the synthesis of alkanesulfonyl chlorides, such as this compound, required the development of different strategies.

Over the past century, numerous methods have been developed to synthesize this class of compounds. researchgate.net Key advancements include the oxidative chlorination of various sulfur-containing starting materials like thiols, disulfides, and thioacetates. researchgate.net The use of chlorine water was a well-known but hazardous early method. researchgate.net More recent and milder procedures have been developed to address the toxicity and lack of selectivity of older reagents like POCl₃ or SO₂Cl₂. nih.govnih.gov

A significant advancement has been the use of S-alkylisothiourea salts as odorless, stable, and readily available precursors. organic-chemistry.orgorganic-chemistry.org These salts, prepared from alkyl halides and thiourea (B124793), can be converted to the corresponding sulfonyl chlorides under mild oxidative chlorination conditions using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org These modern methods are often more environmentally friendly, safer, and suitable for a broad range of substrates, including those with complex functional groups, making the synthesis of novel compounds like this compound more accessible. organic-chemistry.orgorganic-chemistry.org

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to synthesize and characterize this novel chemical building block. Following its successful preparation, the scope of investigation would broaden to include a thorough examination of its reactivity with a diverse range of nucleophiles. This would involve studying its coupling reactions with various primary and secondary amines to generate a library of novel cycloheptylmethane sulfonamides.

A key goal is to explore how the distinct size and conformational flexibility of the cycloheptyl group influence the chemical and physical properties of the resulting derivatives. This includes assessing their potential as new pharmaceutical agents, agrochemicals, or materials. By comparing the biological activity and selectivity of these new compounds to analogues made from smaller cycloalkylsulfonyl chlorides (e.g., cyclopentyl or cyclohexyl), researchers aim to understand the structure-activity relationship and the specific contribution of the seven-membered ring. Ultimately, the research seeks to establish this compound as a valuable tool for medicinal and synthetic chemists to create new molecules with unique properties.

Research Data for this compound

PropertyValue
Molecular Formula C₈H₁₅ClO₂S
IUPAC Name This compound
Monoisotopic Mass 210.04813 Da
Canonical SMILES C1CCCC(CC1)CS(=O)(=O)Cl
InChI Key PFVAQJVYDIIETE-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO2S B3381495 Cycloheptylmethanesulfonyl chloride CAS No. 242459-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAQJVYDIIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of Cycloheptylmethanesulfonyl Chloride and Precursors

Direct Chlorosulfonation Pathways to Cycloheptylmethanesulfonyl Chloride

Direct methods aim to introduce the sulfonyl chloride functionality onto the cycloheptylmethyl framework in a single or a few straightforward steps. These approaches are often characterized by the use of strong oxidizing and chlorinating agents.

Chlorosulfonic Acid Mediated Approaches

The direct reaction of hydrocarbons with chlorosulfonic acid (ClSO₃H) is a classical method for the synthesis of sulfonyl chlorides. stackexchange.com In the context of synthesizing this compound, this would involve the reaction of methylcycloheptane (B31391) with chlorosulfonic acid. The reaction proceeds via an electrophilic substitution mechanism where the electrophile is believed to be SO₂Cl⁺. stackexchange.com

However, the application of this method to alkanes such as methylcycloheptane can be challenging. The high reactivity of chlorosulfonic acid can lead to a lack of selectivity, resulting in a mixture of products, including isomeric sulfonyl chlorides and polysulfonated compounds. The reaction is also highly exothermic and releases large volumes of hydrogen chloride gas, requiring careful control of reaction conditions.

Table 1: Reaction Conditions for Chlorosulfonic Acid Mediated Sulfonylation

ParameterCondition
Substrate Methylcycloheptane
Reagent Chlorosulfonic acid (excess)
Temperature Low to moderate (e.g., 0-50 °C)
Solvent Often neat, or in a chlorinated solvent
Challenges Low selectivity, isomerization, polysulfonation, highly corrosive

Chlorination of Cycloheptylmethanethiols and Related Sulfur Precursors

A more controlled and widely applicable approach to the synthesis of sulfonyl chlorides involves the oxidative chlorination of precursor molecules containing sulfur in a lower oxidation state, such as thiols, disulfides, sulfides, and sulfoxides.

The oxidation of (cycloheptyl)methanethiol to this compound is a common and efficient method. This transformation can be achieved using a variety of oxidizing agents in the presence of a chloride source. The precursor, (cycloheptyl)methanethiol, can be synthesized from cycloheptylmethanol (B1346704) or cycloheptylmethyl bromide via nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. google.comacgpubs.org

A range of reagents can effect the oxidative chlorination of thiols. For instance, chlorine gas in an aqueous medium is a traditional method, though handling gaseous chlorine can be hazardous. Milder and more convenient reagents include N-chlorosuccinimide (NCS) in the presence of an acid. nih.gov Other effective systems include the use of hydrogen peroxide with a chlorinating agent like thionyl chloride.

Table 2: Reagents for Oxidative Chlorination of (Cycloheptyl)methanethiol

Oxidizing SystemTypical Conditions
Cl₂ / H₂OAqueous solution, often with a co-solvent
N-Chlorosuccinimide (NCS) / HClOrganic solvent (e.g., acetonitrile), room temperature
H₂O₂ / SOCl₂Organic solvent, controlled temperature

Alkyl sulfides and sulfoxides can also serve as precursors to sulfonyl chlorides. The synthesis of cycloheptyl methyl sulfide (B99878) can be achieved by reacting cycloheptylmethyl halide with sodium thiomethoxide. The subsequent conversion to the sulfonyl chloride involves an oxidative cleavage of the C-S bond. This cleavage often requires specific activating groups on the sulfur, such as a benzyl (B1604629) or tert-butyl group, which are not present in cycloheptyl methyl sulfide, making this a less direct route for this specific target.

The oxidation of a sulfoxide (B87167), such as cycloheptyl methyl sulfoxide, to the corresponding sulfonyl chloride is also a possible transformation, though less commonly employed for simple alkyl sulfoxides compared to the oxidation of thiols.

Oxidative Chlorination from Sulfonyl Hydrazides

Sulfonyl hydrazides are stable, crystalline solids that can be readily converted to the corresponding sulfonyl chlorides under mild oxidative conditions. nih.gov The required precursor, cycloheptylmethanesulfonyl hydrazide, can be prepared by reacting this compound with hydrazine. nih.gov While this method is effective for generating the sulfonyl chloride, it is often used for the in-situ preparation and subsequent reaction of the sulfonyl chloride, or for the purification of the sulfonyl group as the stable hydrazide.

The conversion of the sulfonyl hydrazide to the sulfonyl chloride is typically achieved using an N-haloimide, such as N-chlorosuccinimide (NCS), in an organic solvent like acetonitrile (B52724). nih.gov The reaction proceeds with the evolution of nitrogen gas.

Table 3: Conversion of Sulfonyl Hydrazide to Sulfonyl Chloride

ParameterCondition
Substrate Cycloheptylmethanesulfonyl hydrazide
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile
Temperature Room temperature
Byproducts Nitrogen gas, succinimide

Indirect Synthetic Routes to this compound

Indirect routes involve the construction of the sulfonyl chloride functionality through a multi-step sequence, often starting from a different functional group on the cycloheptane (B1346806) ring. A prominent example involves the use of Grignard reagents.

The formation of a cycloheptylmethyl Grignard reagent, such as cycloheptylmethylmagnesium bromide (from the reaction of cycloheptylmethyl bromide with magnesium), provides a versatile nucleophile. This Grignard reagent can react with sulfur dioxide (SO₂) to form a magnesium sulfinate salt. Subsequent treatment of this salt with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide, yields the desired this compound. This method offers good control and avoids the harsh conditions of direct chlorosulfonation. organic-chemistry.org

Table 4: Indirect Synthesis via Grignard Reagent

StepReactantsProduct
1Cycloheptylmethyl bromide, MagnesiumCycloheptylmethylmagnesium bromide
2Cycloheptylmethylmagnesium bromide, Sulfur dioxideCycloheptylmethanesulfinate salt
3Cycloheptylmethanesulfinate salt, SO₂Cl₂ or NCSThis compound

Conversion from Sulfonic Acids and Their Salts

The traditional and most direct route to synthesizing sulfonyl chlorides is from their corresponding sulfonic acids or salts. This transformation typically involves the use of chlorinating agents.

Commonly used reagents for this conversion include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulfonic acid (ClSO₃H). rsc.org While effective, these reagents are often hazardous and produce significant amounts of corrosive and noxious byproducts. rsc.org The general reaction is as follows:

R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl R-SO₃Na + SOCl₂ → R-SO₂Cl + NaCl + SO₂

The choice of reagent can depend on the specific properties of the sulfonic acid and the desired purity of the final product. For instance, the reaction with thionyl chloride is often preferred when the starting material is a salt, as it facilitates the removal of the solid byproduct (NaCl).

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

Chlorinating AgentFormulaKey AdvantagesKey Disadvantages
Phosphorus PentachloridePCl₅High reactivitySolid, corrosive byproducts
Thionyl ChlorideSOCl₂Gaseous byproducts are easily removedToxic and corrosive
Chlorosulfonic AcidClSO₃HStrong chlorinating agentHighly corrosive and reactive

Transformations from Related Sulfonyl Halides

Another synthetic approach involves the transformation of other sulfonyl halides, such as sulfonyl fluorides or bromides, into this compound. This is typically achieved through a halogen exchange reaction. While less common as a primary synthetic route, it can be a useful strategy depending on the availability of the starting sulfonyl halide.

These reactions are often equilibrium-driven, and the choice of reagents and reaction conditions is crucial to drive the reaction towards the desired product. For example, the use of a large excess of a chloride salt can favor the formation of the sulfonyl chloride.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rsc.org This involves developing more environmentally benign protocols and improving reaction efficiency.

Development of Environmentally Benign Synthetic Protocols

Significant research has been directed towards finding safer and less hazardous alternatives to traditional chlorinating agents. rsc.org One promising approach is the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a phosphine (B1218219) or a phosphine oxide. organic-chemistry.org This method offers milder reaction conditions and produces less corrosive byproducts. organic-chemistry.org

Another green approach involves the oxidative chlorination of thiols or disulfides. rsc.org Reagents like oxone in the presence of a chloride source (e.g., KCl) in an aqueous medium provide an environmentally friendly alternative. rsc.org This method avoids the use of harsh chlorinating agents and utilizes water as a solvent. rsc.org

A patent for a green process for synthesizing sulfanilamide (B372717) highlights the use of an anhydrous solvent and ammonia (B1221849) gas to avoid the decomposition of the sulfonyl chloride by water, thereby reducing side reactions and improving yield. google.com This approach also minimizes the generation of high-salt wastewater. google.com

Table 2: Environmentally Benign Reagents for Sulfonyl Chloride Synthesis

Reagent SystemKey Features
N-Chlorosuccinimide (NCS)/CatalystMilder conditions, less corrosive byproducts. organic-chemistry.org
Oxone/KCl in WaterUses water as a solvent, avoids harsh reagents. rsc.org
Anhydrous Solvent/Ammonia GasReduces water decomposition and wastewater. google.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. rsc.org In the context of this compound synthesis, this means designing reactions where fewer atoms are wasted as byproducts.

For example, the traditional synthesis using phosphorus pentachloride has a poor atom economy, as a significant portion of the reagent's mass ends up in the byproducts (POCl₃ and HCl). In contrast, methods that utilize catalytic systems or reagents that are fully incorporated into the product or can be easily recycled are preferred. organic-chemistry.org

Recent developments in photoredox catalysis have led to atom-economical methods for the synthesis of sulfone derivatives. organic-chemistry.orgnih.govresearchgate.netacs.org For instance, the use of fluoroalkanesulfinate salts as dual sources of fluoroalkyl and sulfur dioxide groups allows for the direct and atom-economical installation of these functionalities onto unsaturated bonds. acs.org While not a direct synthesis of this compound, these innovative approaches highlight the trend towards more atom-economical transformations in organosulfur chemistry. organic-chemistry.orgnih.govresearchgate.netacs.org

Improving reaction efficiency also involves optimizing reaction conditions to maximize yield and minimize energy consumption. This can include exploring different solvents, temperatures, and catalysts to find the most efficient synthetic route.

Elucidation of Reactivity and Mechanistic Pathways of Cycloheptylmethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The principal mode of reactivity for cycloheptylmethanesulfonyl chloride involves nucleophilic substitution at the electron-deficient sulfur atom. khanacademy.orgorganic-chemistry.orglibretexts.org These reactions are fundamental to the synthesis of various sulfonamide and sulfonate ester derivatives. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

S-Cl Bond Cleavage Mechanisms

The cleavage of the sulfur-chlorine (S-Cl) bond in sulfonyl chlorides like this compound is a critical step in nucleophilic substitution reactions. This process can occur through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

In many cases, particularly with strong nucleophiles, the reaction proceeds via a concerted SN2-like mechanism. organic-chemistry.orgnih.gov In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. The transition state involves a pentacoordinate sulfur species.

Alternatively, under conditions that favor ionization, such as in polar, ion-stabilizing solvents, a stepwise mechanism may be operative. This would involve the initial, slow cleavage of the S-Cl bond to form a highly reactive sulfonyl cation intermediate (RSO2+), followed by rapid attack by the nucleophile. However, the formation of a primary sulfonyl cation is generally considered energetically unfavorable.

Studies on the hydrolysis and solvolysis of various alkanesulfonyl chlorides suggest that a concerted SN2 mechanism is a common pathway. nih.govacs.org The reaction kinetics are often second-order, showing a dependence on the concentrations of both the sulfonyl chloride and the nucleophile, which is consistent with an SN2 pathway. libretexts.orgmdpi.com

Role of the Cycloheptylmethyl Substituent in Reaction Kinetics and Stereochemistry

The cycloheptylmethyl group (C7H13CH2-) attached to the sulfonyl chloride moiety plays a significant role in influencing the kinetics and stereochemistry of its reactions.

Kinetics: The steric bulk of the cycloheptyl ring can influence the rate of nucleophilic attack. Compared to a less hindered primary alkanesulfonyl chloride like methanesulfonyl chloride, the cycloheptylmethyl group may present some steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate. However, the flexibility of the seven-membered ring might mitigate this effect to some extent compared to more rigid cyclic systems. The electron-donating inductive effect of the alkyl group can also slightly modulate the electrophilicity of the sulfur atom. Studies on related systems have shown that electron-donating groups can accelerate reactions that proceed through a transition state with developing positive charge. rsc.org

Stereochemistry: As the substitution reaction occurs at the achiral sulfur center, the stereochemistry of the cycloheptylmethyl group itself is retained throughout the reaction, assuming no reactions occur at the cycloalkyl framework. youtube.com If the cycloheptylmethyl group were to contain a stereocenter, this stereocenter would not be directly involved in the nucleophilic substitution at the sulfur atom and its configuration would be preserved. This is a key feature of reactions at sulfonyl chlorides, allowing for the conversion of alcohols (via sulfonate ester formation) to other functional groups with retention of the original carbon stereocenter. youtube.com

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism of nucleophilic substitution at the sulfonyl center. nih.govmasterorganicchemistry.com Solvents can influence the stability of the reactants, transition states, and products, thereby altering the reaction pathway and rate.

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can solvate both the nucleophile and the leaving group through hydrogen bonding. organic-chemistry.org This can stabilize the departing chloride ion, facilitating the S-Cl bond cleavage. For solvolysis reactions, the solvent itself acts as the nucleophile. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis of sulfonyl chlorides and provides insights into the mechanism. nih.gov The sensitivity of the reaction rate to the solvent's ionizing power and nucleophilicity can help distinguish between SN1-like and SN2-like mechanisms. nih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can solvate cations effectively but are less effective at solvating anions. noaa.gov In these solvents, the nucleophile is less solvated and therefore more "naked" and reactive. This can lead to an acceleration of SN2 reactions. However, it's noteworthy that some sulfonyl chlorides can react explosively with DMSO. noaa.gov

Nonpolar Solvents: In nonpolar solvents like hexanes or toluene, the solubility of the ionic nucleophiles and the stabilization of charged intermediates or transition states are poor. Consequently, reaction rates are generally much slower.

The table below summarizes the general effects of different solvent classes on nucleophilic substitution reactions of sulfonyl chlorides.

Solvent ClassGeneral Effect on Nucleophilic SubstitutionMechanistic Implications
Polar Protic Can act as a nucleophile (solvolysis). Stabilizes the leaving group.Can support both SN1-like and SN2-like pathways. nih.gov
Polar Aprotic Enhances the reactivity of anionic nucleophiles.Generally favors SN2 pathways. noaa.gov
Nonpolar Poor solubility for many nucleophiles; slow reaction rates.Reactions are often sluggish.

Electrophilic Reactivity of this compound

While the primary reactivity of this compound is as an electrophile at the sulfur center, the compound itself is not typically considered an electrophile in the context of attacking electron-rich systems like aromatic rings in Friedel-Crafts type reactions. wikipedia.org The sulfonyl group is strongly deactivating, making electrophilic substitution on the cycloheptyl ring unlikely.

However, the "CH3SO2+" synthon that this compound provides is highly electrophilic and readily reacts with nucleophiles. wikipedia.org This electrophilic character is the cornerstone of its utility in synthesis, for example, in the preparation of methanesulfonates from alcohols. wikipedia.orgyoutube.com

Radical Pathways Involving this compound

Beyond ionic pathways, sulfonyl chlorides can also participate in radical reactions. magtech.com.cn These reactions typically involve the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical.

Generation and Reactivity of Sulfonyl Radicals

The generation of a cycloheptylmethanesulfonyl radical (C7H13CH2SO2•) from this compound can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators. Recent advancements have highlighted the use of visible-light photoredox catalysis for the efficient generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. rsc.orgcam.ac.ukresearchgate.net

Once generated, the cycloheptylmethanesulfonyl radical is a versatile intermediate. It can undergo several types of reactions:

Addition to Alkenes and Alkynes: Sulfonyl radicals can add to carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds. magtech.com.cncam.ac.uk This is a key step in radical-mediated sulfonation reactions.

Atom Transfer Radical Addition (ATRA): In the presence of a suitable halogen atom donor, an ATRA process can occur. For instance, the sulfonyl radical can add to an alkene, and the resulting carbon-centered radical can then abstract a chlorine atom from another molecule of this compound, propagating a radical chain reaction.

Desulfonylation: Under certain conditions, particularly at elevated temperatures, sulfonyl radicals can lose sulfur dioxide (SO2) to form an alkyl radical (C7H13CH2•). This subsequent radical can then participate in other radical reactions.

The reactivity of the sulfonyl radical is a growing area of interest, offering alternative and powerful methods for the formation of C-S bonds and the synthesis of complex sulfur-containing molecules. magtech.com.cnrsc.org

Radical Addition Reactions

Radical additions involving sulfonyl chlorides are a valuable method for the formation of carbon-sulfur and carbon-carbon bonds. In the context of this compound, these reactions would typically be initiated by the homolytic cleavage of the S-Cl bond, often facilitated by a radical initiator like AIBN (azobisisobutyronitrile) or through photolysis.

The generated cycloheptylmethanesulfonyl radical (cyclo-C₇H₁₃CH₂SO₂•) can then add to unsaturated systems such as alkenes and alkynes. The general mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. nih.gov For instance, the addition to an alkene would form a new carbon-centered radical, which can then abstract a chlorine atom from another molecule of this compound to yield the product and propagate the radical chain. researchgate.net

Table 1: Postulated Radical Addition Reaction of this compound with a Generic Alkene

StepReactantsProductsDescription
Initiation Initiator2 R•Generation of initiator radicals.
cyclo-C₇H₁₃CH₂SO₂Cl + R•cyclo-C₇H₁₃CH₂SO₂• + R-ClFormation of the key sulfonyl radical.
Propagation 1 cyclo-C₇H₁₃CH₂SO₂• + H₂C=CHR'cyclo-C₇H₁₃CH₂SO₂CH₂-C•HR'Addition of the sulfonyl radical to the alkene.
Propagation 2 cyclo-C₇H₁₃CH₂SO₂CH₂-C•HR' + cyclo-C₇H₁₃CH₂SO₂Clcyclo-C₇H₁₃CH₂SO₂CH₂-CHClR' + cyclo-C₇H₁₃CH₂SO₂•Formation of the final product and regeneration of the sulfonyl radical.
Termination Various RadicalsStable MoleculesCombination of radicals to end the chain reaction.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, and sulfonyl chlorides are versatile partners in many such reactions. nih.govnih.gov

Cross-Coupling Reactions Involving C-S Bond Formation

Palladium and copper are the most common catalysts for the formation of C-S bonds using sulfonyl chlorides. nih.gov While typically applied to arylsulfonyl chlorides, similar reactivity can be expected for alkanesulfonyl chlorides like this compound. These reactions involve the coupling of the sulfonyl chloride with a nucleophile, often a thiol, to form a thioether. The catalytic cycle generally involves oxidative addition of the sulfonyl chloride to the metal center, followed by transmetalation or reductive elimination.

Desulfitative Coupling Mechanisms

A particularly interesting application of sulfonyl chlorides in transition metal catalysis is their use as aryl or alkyl sources through desulfinative coupling. sioc-journal.cn In this process, the sulfonyl chloride undergoes extrusion of sulfur dioxide (SO₂) upon reaction with a low-valent metal catalyst, typically palladium. researchgate.net This generates a metal-alkyl intermediate (e.g., [Pd]-CH₂-cyclo-C₇H₁₃), which can then participate in cross-coupling reactions with various partners, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck-type reactions). researchgate.netmit.edu

The general mechanism for a desulfitative cross-coupling reaction is proposed to involve:

Oxidative addition of the sulfonyl chloride to the Pd(0) catalyst.

Extrusion of SO₂ to form a Pd(II)-alkyl species.

Transmetalation with the coupling partner (e.g., an organoboron compound).

Reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Table 2: Hypothetical Desulfitative Suzuki Coupling of this compound

StepDescriptionIntermediate Species
1Oxidative Addition[Pd(II)(Cl)(SO₂CH₂-cyclo-C₇H₁₃)]
2SO₂ Extrusion[Pd(II)(Cl)(CH₂-cyclo-C₇H₁₃)]
3Transmetalation[Pd(II)(R)(CH₂-cyclo-C₇H₁₃)]
4Reductive EliminationR-CH₂-cyclo-C₇H₁₃ + Pd(0)

This table outlines a plausible mechanistic pathway based on known desulfitative couplings of other sulfonyl chlorides.

Rearrangement and Elimination Reactions

Alkanesulfonyl chlorides can undergo rearrangement and elimination reactions under specific conditions. wiley-vch.debyjus.com

Rearrangement Reactions: While less common for simple alkanesulfonyl chlorides, rearrangements can be induced, often involving the migration of a group to an electron-deficient center. byjus.comlibretexts.org For this compound, such reactions are not well-documented and would likely require specific substrates and conditions to facilitate a rearrangement of the cycloheptyl ring or the methylene (B1212753) bridge.

Elimination Reactions: Elimination reactions are a more common pathway for alkylsulfonyl chlorides, particularly in the presence of a base. uci.edumasterorganicchemistry.commsu.edu The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a base. This can lead to the formation of a sulfene (B1252967) intermediate (cyclo-C₇H₁₃CH=SO₂) through the elimination of HCl. Sulfenes are highly reactive species that can undergo various subsequent reactions, such as cycloadditions.

Alternatively, if there is a suitable leaving group on the β-carbon of the cycloheptyl ring, a base could induce an E2-type elimination to form an alkene, although this is less characteristic for sulfonyl chlorides themselves acting as the leaving group. youtube.com The more typical elimination pathway involves the formation of the sulfene. magtech.com.cn

Proton Transfer Dynamics in Reaction Systems

Proton transfer is a fundamental step in many organic reactions. masterorganicchemistry.com In reaction systems involving this compound, proton transfer dynamics become particularly relevant in base-mediated reactions. The acidity of the α-protons on the methylene group (cyclo-C₇H₁₃CH₂SO₂Cl) is enhanced by the strong electron-withdrawing sulfonyl group.

The rate and equilibrium of the proton transfer from the α-carbon to a base will depend on several factors:

Strength of the base: A stronger base will lead to a faster and more complete deprotonation.

Solvent: The polarity and proticity of the solvent can influence the stability of the resulting carbanion and the protonated base. youtube.comacs.org

Temperature: Higher temperatures generally increase the rate of proton transfer.

The formation of the α-carbanion is the initial step in the E1cb (Elimination, Unimolecular, conjugate Base) mechanism that leads to the sulfene intermediate. Understanding the dynamics of this initial proton transfer is crucial for controlling the outcome of such reactions. youtube.com

Advanced Applications of Cycloheptylmethanesulfonyl Chloride in Complex Organic Synthesis

Construction of Sulfonamides, Sulfonates, and Sulfones

Cycloheptylmethanesulfonyl chloride serves as a robust building block for introducing the cycloheptylmethanesulfonyl moiety into various organic molecules. Its primary reactivity stems from the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl), which readily reacts with a wide range of nucleophiles. This reactivity is fundamental to the synthesis of sulfonamides, sulfonates, and sulfones, which are important classes of compounds in medicinal chemistry and materials science.

Formation of Sulfonamide Scaffolds

The synthesis of sulfonamides is one of the most common applications of sulfonyl chlorides. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. This process, typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, leads to the formation of a stable sulfur-nitrogen bond.

The resulting cycloheptylmethanesulfonamides are valuable scaffolds in drug discovery. The sulfonamide functional group is a key component in a wide array of therapeutic agents, known for activities such as antibacterial, diuretic, and anti-inflammatory effects. nih.gov The general method for their synthesis involves the reaction of the sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov The cycloheptyl group provides a lipophilic and conformationally flexible component that can be used to probe binding pockets in biological targets.

Table 1: General Synthesis of Cycloheptylmethanesulfonamides

Reactant 1 Reactant 2 (Amine) Product
This compound Primary Amine (R-NH₂) N-alkyl-cycloheptylmethanesulfonamide

Synthesis of Sulfonate Esters and Sulfones

In a similar fashion to sulfonamide formation, this compound reacts with alcohols in the presence of a base to yield sulfonate esters. This reaction provides a method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions or for installing the cycloheptylmethanesulfonate group as a permanent feature of a target molecule.

The synthesis of sulfones (R-SO₂-R') using this compound can be achieved through several routes. A common method involves a Friedel-Crafts-type reaction where the sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org Alternatively, reaction with organometallic reagents such as Grignard reagents can form a new carbon-sulfur bond, leading to the corresponding sulfone. Sulfones are known for their chemical stability and the strong electron-withdrawing nature of the sulfonyl group. wikipedia.org

Table 2: Synthesis of Sulfonate Esters and Sulfones

Reaction Type Reactants Product
Esterification This compound + Alcohol (R-OH) Cycloheptylmethanesulfonate Ester

Cycloaddition Reactions Facilitated by Sulfonyl Chlorides

Sulfonyl chlorides that possess a proton on the α-carbon, such as this compound, are valuable precursors for generating highly reactive intermediates known as sulfenes (RCH=SO₂). Upon treatment with a tertiary amine base, elimination of HCl occurs to form the sulfene (B1252967) in situ. These intermediates are not typically isolated but are trapped in subsequent reactions.

Sulfenes are potent electrophiles and readily participate in cycloaddition reactions, particularly [2+2] cycloadditions with electron-rich alkenes (olefins). magtech.com.cn This reaction provides a powerful method for constructing four-membered thietane (B1214591) dioxide rings. The cycloaddition is a pericyclic reaction that allows for the formation of carbon-carbon and carbon-sulfur bonds in a concerted step. wikipedia.org The feasibility of thermal cycloadditions often depends on the number of π electrons involved in the transition state. youtube.comyoutube.com The reaction of a sulfene with an alkene is classified as a [π²s + π²a] cycloaddition, which is thermally allowed according to the Woodward-Hoffmann rules. This process is analogous to the well-known [2+2] cycloaddition of ketenes with olefins. rsc.org

Role as an Activating Group in Organic Transformations

The sulfonyl group (-SO₂-) is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.org This property is central to the role of this compound as an activating group.

Activation of α-Protons : The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the protons on the adjacent methylene (B1212753) (-CH₂-) group. This acidification facilitates the deprotonation by a base, which is the key step in the formation of sulfene intermediates as discussed in the context of cycloaddition reactions. magtech.com.cn

Leaving Group Potential : While the chloride is the primary leaving group in nucleophilic substitution reactions at the sulfur center, the entire sulfonate group (after conversion from the sulfonyl chloride) is an excellent leaving group in nucleophilic substitution reactions at the carbon to which it is attached. This allows the cycloheptylmethanesulfonyl group to be used strategically to activate a molecule for bond formation.

Incorporation into Macrocyclic and Heterocyclic Systems

The reactivity of the sulfonyl chloride functional group makes it a valuable tool for the synthesis of large ring structures and heterocycles.

Macrocyclization: The formation of macrocycles often requires reactions that can be performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The efficient reaction of this compound with nucleophiles like amines or alcohols can be employed as the ring-closing step in the synthesis of macrocyclic sulfonamides or sulfonate esters. This strategy is analogous to the use of diacid chlorides in the synthesis of macrocyclic oligoesters. upc.edu The chloride anion itself can sometimes act as a template, pre-organizing the linear precursor into a conformation that facilitates the ring-closing reaction. nih.gov

Heterocycle Synthesis: this compound is a precursor for sulfur-containing heterocycles. As previously mentioned, the in situ generation of cycloheptylmethylsulfene and its subsequent [2+2] cycloaddition with an alkene yields a four-membered thietane dioxide ring, which is a type of heterocycle. magtech.com.cn This strategy provides a direct route to functionalized heterocyclic systems. This approach is conceptually similar to other methods that use sulfur- and chlorine-containing reagents to achieve cyclization, such as the synthesis of tetrahydrofuran (B95107) derivatives using sulfuryl chloride. organic-chemistry.org

Stereoselective Transformations Utilizing this compound

The application of this compound in stereoselective reactions is an advanced area of synthesis. While specific, widely-cited examples featuring this exact reagent are not prevalent, the principles of stereocontrol can be readily applied. Stereoselectivity can be introduced in several ways:

Chiral Substrate Control: When the molecule containing the reacting nucleophile (e.g., an amine or alcohol) is chiral, the existing stereocenters can direct the approach of the this compound, potentially leading to one diastereomer in preference to another.

Chiral Reagent Control: The use of a chiral, non-nucleophilic base for the formation of the sulfene intermediate could, in principle, lead to an enantioselective cycloaddition reaction if the subsequent trapping step is fast and irreversible.

Conformational Influence: The seven-membered cycloheptyl ring is a large, flexible group. In a complex molecular environment, its conformational preferences could exert a steric influence on nearby reaction centers, guiding the stereochemical outcome of a transformation.

The development of new catalytic asymmetric reactions, often using transition metal complexes, has enabled stereoselective transformations with various reactive functional groups. researchgate.net Future research may extend these methodologies to reactions involving sulfonyl chlorides like this compound to achieve high levels of stereocontrol.

Table 3: List of Mentioned Compounds

Compound Name
Aluminum chloride
Arene
Aryl Cycloheptylmethyl Sulfone
Benzene
Cycloheptylmethanesulfonamide (B12339022)
Cycloheptylmethanesulfonate Ester
This compound
Dichloroketene
Grignard reagent
Hydrogen chloride
Ketene
Sulfene
Sulfonamide
Sulfonate ester
Sulfone
Sulfuryl chloride
Tetrahydrofuran
Thietane dioxide

Multi-Component Reactions and Cascade Processes

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented applications of This compound in the specific domains of multi-component reactions (MCRs) and cascade processes. While MCRs and cascade reactions represent powerful tools in modern organic synthesis for the efficient construction of complex molecular architectures, the role of this compound in these methodologies does not appear to be established or has not been reported in publicly accessible research.

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all components, and cascade reactions, characterized by a sequence of intramolecular transformations, are areas of intense research. However, searches for the involvement of this compound in such reaction schemes have not yielded any specific examples, detailed research findings, or data that would allow for a comprehensive discussion of its applications in this context.

Consequently, no data tables or detailed research findings on the use of this compound in multi-component and cascade reactions can be provided at this time. Further research and publication in this specific area would be necessary to elaborate on its potential utility in these advanced synthetic strategies.

Advanced Characterization Methodologies for Mechanistic Elucidation and Reaction Monitoring

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic techniques are invaluable for observing the dynamic changes that occur during a chemical reaction. In-situ methods, in particular, provide a real-time window into the transformation of functional groups and the evolution of reaction intermediates.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reactions as they occur within the NMR tube. rsc.orgnih.gov This method allows for the direct observation and quantification of reactants, intermediates, and products over time, providing critical data for elucidating reaction mechanisms. rsc.org For reactions involving cycloheptylmethanesulfonyl chloride, such as its conversion to a sulfonamide, in-situ NMR can track the disappearance of the starting material and the appearance of the product. researchgate.netwikipedia.org

For example, in a reaction where this compound is reacted with an amine, ¹H NMR can be used to monitor the chemical shift changes of the protons on the cycloheptyl ring and the methylene (B1212753) group adjacent to the sulfonyl group. The disappearance of the characteristic signals for the sulfonyl chloride and the concurrent emergence of new signals corresponding to the sulfonamide product can provide kinetic information about the reaction. nih.govacs.org This real-time data is crucial for understanding the reaction pathway and identifying any potential stable intermediates. researchgate.net

Table 1: Hypothetical ¹H NMR Data for the Reaction of this compound with a Primary Amine

CompoundKey Proton Signals (ppm)MultiplicityIntegration
This compound3.5 (CH₂-SO₂Cl)t2H
1.4-1.8 (Cycloheptyl-H)m13H
Amine Product3.1 (CH₂-SO₂NHR)t2H
1.4-1.8 (Cycloheptyl-H)m13H
7.2-7.8 (Aromatic-H of R)mxH
8.5 (NH)s1H

This table presents hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the transformation of functional groups during a reaction. americanpharmaceuticalreview.comnih.govnih.gov The sulfonyl chloride group (SO₂Cl) has characteristic vibrational modes that can be easily identified in both IR and Raman spectra.

In the context of this compound reactions, IR spectroscopy can track the disappearance of the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ regions, respectively. docbrown.info Simultaneously, the appearance of new bands corresponding to the functional group of the product, such as the N-H stretching of a sulfonamide, can be observed. wikipedia.org

Raman spectroscopy offers several advantages for in-situ reaction monitoring, including its compatibility with aqueous systems and reduced interference from solvent signals. americanpharmaceuticalreview.comnih.govresearchgate.net The S-Cl stretching vibration, which is often weak in the IR spectrum, can be a strong and sharp band in the Raman spectrum, providing a clear marker for the presence of the sulfonyl chloride. The progress of a reaction can be followed by monitoring the intensity of this band over time. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
R-SO₂ClS=O asymmetric stretch1375 - 1400IR, Raman
S=O symmetric stretch1180 - 1190IR, Raman
S-Cl stretch350 - 450Raman
R-SO₂NHR'N-H stretch3200 - 3400IR
S=O asymmetric stretch1315 - 1340IR, Raman
S=O symmetric stretch1130 - 1160IR, Raman

This table provides typical ranges for the vibrational frequencies.

Mass Spectrometry Techniques for Product and Intermediate Identification

Mass spectrometry is an essential tool for the identification and structural elucidation of chemical compounds by measuring their mass-to-charge ratio. nih.govmdpi.com High-resolution and tandem mass spectrometry techniques are particularly powerful for analyzing the products and intermediates of reactions involving this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govmdpi.com This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For products derived from this compound, HRMS can confirm the successful incorporation of the cycloheptylmethanesulfonyl moiety and the identity of the other reacting species. For instance, if this compound is reacted with a phenol (B47542), HRMS can confirm the elemental formula of the resulting sulfonate ester, distinguishing it from other potential byproducts with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic pattern of product ions. nationalmaglab.orgacs.org This fragmentation pattern provides detailed structural information about the original ion. nih.govnih.govresearchgate.net

When analyzing a derivative of this compound, such as a sulfonamide, MS/MS can be used to confirm the connectivity of the molecule. nih.govnih.gov For example, the protonated molecule [M+H]⁺ of a cycloheptylmethanesulfonamide (B12339022) could be expected to fragment via cleavage of the S-N bond or the C-S bond. The masses of the resulting fragment ions would confirm the presence of the cycloheptylmethane and the amine portions of the molecule. acs.org

Table 3: Hypothetical MS/MS Fragmentation of a Cycloheptylmethanesulfonamide Derivative

Precursor Ion [M+H]⁺Fragmentation PathwayProduct Ionm/z
[C₇H₁₃CH₂SO₂NHR + H]⁺Cleavage of S-N bond[C₇H₁₃CH₂SO₂]⁺161.08
Cleavage of C-S bond[C₇H₁₃CH₂]⁺111.12
Loss of SO₂[C₇H₁₃CH₂NHR + H]⁺M - 64

This table presents a hypothetical fragmentation pattern for illustrative purposes. R represents a generic substituent.

X-ray Crystallography of Derived Compounds for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While this compound itself is a liquid at room temperature, its solid derivatives, such as sulfonamides or sulfonate esters, can often be crystallized. researchgate.net

Chromatographic Techniques for Reaction Progress Monitoring

Chromatographic methods are central to the real-time monitoring of chemical reactions, allowing for the separation and quantification of reactants, intermediates, and products within a complex mixture. For a compound like this compound, both gas and liquid chromatography coupled with mass spectrometry offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds. jocpr.com It is well-suited for monitoring reactions where this compound or its volatile byproducts are present. The process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.

A significant challenge in the GC-MS analysis of alkanesulfonyl chlorides is their potential for thermal degradation within the hot injector, which can lead to the formation of the corresponding chlorides and compromise quantitative accuracy. core.ac.uk To circumvent this, a common strategy involves the derivatization of the sulfonyl chloride into a more thermally stable compound, such as an N,N-diethylsulfonamide, prior to analysis. core.ac.uknih.gov This conversion is achieved by reacting the reaction mixture with an amine like N,N-diethylamine. core.ac.uk The resulting sulfonamides are more robust under GC conditions and provide a more reliable measure of the original sulfonyl chloride concentration. core.ac.uknih.gov

Table 1: Typical GC-MS Parameters for Sulfonyl Chloride Analysis

Parameter Setting Rationale/Source
Column RTX-5MS (or equivalent 5% Phenyl-polysiloxane) Provides good separation for a wide range of semi-volatile organic compounds. rsc.orgnih.gov
Carrier Gas Helium Inert and provides good chromatographic efficiency. rsc.orgnih.gov
Injector Temp. 250-280 °C Ensures complete vaporization of analytes. rsc.orgnih.gov
Oven Program Ramped, e.g., 50°C to 300°C at 10-25°C/min Separates compounds based on boiling point differences. rsc.orgnih.gov
Ionization Mode Electron Impact (EI) at 70 eV Standard mode that produces reproducible fragmentation patterns for library matching. jocpr.comcore.ac.uk
Mass Range m/z 45-450 Covers the expected mass range of the parent compound and its fragments. jocpr.com

For less volatile species or compounds that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. youtube.comnih.gov While this compound can be analyzed by LC, its detection by mass spectrometry, particularly using common interfaces like Electrospray Ionization (ESI), can be challenging due to its lack of a readily ionizable functional group. acs.org

To enhance sensitivity and ensure reliable quantification, pre-column derivatization is a widely employed strategy. nih.govnih.gov This involves reacting the sulfonyl chloride with a carefully selected reagent that introduces a highly ionizable moiety into the molecule. The derivatizing agent is typically a compound with high proton affinity, which allows the resulting derivative to be efficiently protonated and detected in positive-ion ESI-MS. nih.govnih.gov For example, this compound could be reacted with an amine or a phenol to form a stable sulfonamide or sulfonate ester, respectively. Reagents like pyridine-3-sulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) are used to derivatize target analytes to enhance their LC-MS/MS sensitivity, and this principle can be inverted to analyze the sulfonyl chloride itself by reacting it with a suitable nucleophile. nih.govnih.govsigmaaldrich.com

The choice of derivatization reagent is critical and can influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS), which is used for confirmation. Some reagents lead to fragment ions dominated by the derivatizing group, while others can promote fragmentation of the original analyte structure, providing more specific structural information. nih.gov

Table 2: Comparison of Derivatization Strategies for Enhanced LC-MS Detection

Derivatization Principle Example Reagent Class Target for Sulfonyl Chloride Resulting Product Advantage for LC-MS Source
Introduction of a Basic Moiety Primary/Secondary Amines This compound Cycloheptylmethane-sulfonamide derivative The amine group is readily protonated, leading to a strong [M+H]⁺ ion in positive-ion ESI. nih.govnih.gov nih.govnih.gov
Introduction of a Pyridinic Group Pyridine-containing nucleophiles This compound Pyridinyl-sulfonamide/ester The pyridine (B92270) nitrogen has a high proton affinity, enhancing ionization efficiency. Can yield analyte-specific fragments. nih.govsigmaaldrich.com nih.govsigmaaldrich.com
Introduction of an Imidazole Group Imidazole-containing nucleophiles This compound Imidazolyl-sulfonamide/ester Creates stable derivatives with intense [M+H]⁺ ions in positive-ion ESI. nih.gov nih.gov

Electrochemical Methods for Reduction Mechanism Studies

Electrochemical methods, such as cyclic voltammetry (CV), provide profound insight into the redox behavior of molecules and are valuable for studying the reduction mechanism of the sulfonyl chloride group in this compound. dtic.milmarquette.edu These techniques involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram reveals the potentials at which the analyte is oxidized or reduced.

For sulfonyl chlorides, electrochemical studies focus on the reductive cleavage of the sulfur-chlorine (S-Cl) bond. dtic.milacs.org The reduction can proceed through different mechanisms, which can be distinguished using electrochemical analysis. For instance, a concerted "sticky" dissociative electron transfer mechanism involves the simultaneous electron transfer and bond cleavage, leading to a radical/anion cluster. acs.org Alternatively, a stepwise mechanism may occur, involving the formation of a radical anion intermediate which then decomposes. acs.org

Studies on related compounds like arene sulfenyl chlorides and sulfuryl chloride have shown that the reduction mechanism is highly dependent on the molecular structure and solvent. dtic.milacs.org By analogy, the cycloheptylmethane group in this compound would influence the stability of any radical intermediates and thus the precise reduction potential and pathway. Such studies are critical for understanding and controlling reactions where this compound acts as an electrophile in a reductive environment. rsc.org

Table 3: Key Findings from Electrochemical Studies of Sulfur-Chloride Compounds

Compound Class Technique Key Observation Mechanistic Implication Source
Arene Sulfenyl Chlorides Cyclic Voltammetry A shift from a concerted to a stepwise mechanism depending on the aryl substituent. The stability of the intermediate radical anion plays a crucial role in the reduction pathway. acs.org acs.org
Sulfuryl Chloride (SO₂Cl₂) Cyclic Voltammetry Reduction is preceded by the reduction of Cl₂, a decomposition product. The process leads to electrode passivation by LiCl deposition. The overall electrochemical behavior is complex, involving both the parent molecule and its decomposition products. dtic.mil dtic.mil
Chlorosilanes Cyclic Voltammetry Reduction occurs in two one-electron steps at potentials more positive than -1V vs. SCE. The reduction of the Si-Cl bond proceeds via discrete single-electron transfer steps. researchgate.net researchgate.net
MgCl₂ in molten salt Cyclic Voltammetry, Chronoamperometry The reduction of Mg²⁺ to Mg was determined to be an irreversible process. Demonstrates the ability of electrochemical methods to determine the reversibility of a redox process. researchgate.net researchgate.net

Theoretical and Computational Investigations of Cycloheptylmethanesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, electron distribution, and orbital energies. For cycloheptylmethanesulfonyl chloride, these calculations would reveal the electronic effects of the cycloheptyl group on the reactive sulfonyl chloride moiety. The sulfonyl chloride group features a distorted tetrahedral geometry around the sulfur atom. cdnsciencepub.com The sulfur-oxygen bonds possess significant double-bond character, and the electronegative chlorine and oxygen atoms create a highly electrophilic sulfur center, which is the primary site for nucleophilic attack.

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms and has been widely applied to understand the reactivity of sulfonyl chlorides. nih.govmdpi.com For alkanesulfonyl chlorides like this compound, the predominant reaction pathway in solvolysis or with nucleophiles is a concerted bimolecular nucleophilic substitution (SN2) mechanism. nih.govmdpi.com

DFT studies can model this process by mapping the potential energy surface as a nucleophile (e.g., a water or alcohol molecule) approaches the electrophilic sulfur atom. These calculations can elucidate the reaction's free energy profile, identifying the transition state and any intermediates. nih.gov Mechanistic investigations on similar systems show that the reaction proceeds via homolysis of the N–S bond in related sulfonamides to generate sulfonyl radicals, which then react further. nih.gov In the case of this compound, DFT would be used to calculate the energy barrier for the nucleophilic attack, providing insight into its reactivity compared to other alkyl or aryl sulfonyl chlorides.

The seven-membered cycloheptyl ring is not planar and exists in a dynamic equilibrium between several low-energy conformations to minimize angle and torsional strain. The most stable conformations of cycloheptane (B1346806) are generally accepted to be the twist-chair and, to a lesser extent, the chair forms. The presence of the methanesulfonyl chloride substituent can influence the relative stability of these conformers.

Computational methods, particularly DFT, can be used to perform a detailed conformational analysis. By systematically rotating the bonds and calculating the single-point energy of each conformer, a potential energy surface can be generated. This allows for the identification of the global minimum energy structure and the energy barriers between different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers as Determined by DFT Calculations.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population at 298 K (%)
Twist-Chair0.00-55.2, 80.5, -68.1~75
Chair1.45-75.3, 75.3, -75.3~15
Boat2.800.0, 70.1, 70.1~5
Twist-Boat3.1035.2, -78.4, 65.0~5

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its dynamics, interactions with its environment (like a solvent), and conformational flexibility over time. researchgate.net An MD simulation of this compound would typically be performed in a box of solvent molecules (e.g., water or an organic solvent) to mimic solution-phase conditions.

The simulation would involve:

Force Field Parameterization: Assigning a classical force field (e.g., OPLS, CHARMM) to describe the bonded and non-bonded interactions between atoms.

System Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Simulating the trajectory of all atoms over a period of nanoseconds or longer.

From the resulting trajectory, one can analyze the solvation shell structure around the sulfonyl chloride group, the diffusion coefficient of the molecule, and the conformational transitions of the cycloheptyl ring. Such simulations are crucial for understanding how solvent molecules mediate reactions at the sulfur center. researchgate.net

Transition State Analysis and Energy Profile Elucidation

A key aspect of understanding a chemical reaction is characterizing its transition state (TS). For the SN2 reaction of this compound with a nucleophile, DFT calculations can locate the structure of the transition state. In reactions involving sulfonyl chlorides, this TS is typically a trigonal bipyramidal structure, with the incoming nucleophile and the leaving chloride ion occupying the two axial positions. cdnsciencepub.com

Table 2: Illustrative Energy Profile for the Hydrolysis of this compound.
Reaction Coordinate PointDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State (TS)Trigonal bipyramidal sulfur center+20.5
ProductsCycloheptylmethanesulfonic acid + HCl-15.0

Quantitative Structure-Activity Relationships (QSAR) in Related Systems (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its activity or a specific property. While often used in drug discovery, QSAR can also model chemical reactivity.

For sulfonyl chlorides, a well-established QSAR model is the extended Grunwald-Winstein equation, which correlates the rate of solvolysis (a measure of reactivity) with the properties of the solvent. nih.govmdpi.com The equation takes the form:

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (NT).

m is the sensitivity of the substrate to solvent ionizing power (YCl).

For SN2 reactions of alkanesulfonyl chlorides, the l/m ratio is typically around 2.0, indicating a high degree of nucleophilic participation in the transition state. nih.gov A QSAR study for this compound would involve measuring its solvolysis rates in various solvents to determine its specific l and m values, thereby quantifying its reactivity profile.

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are highly effective for predicting spectroscopic data, which can aid in the structural confirmation of a synthesized compound. mdpi.com

NMR Spectroscopy: DFT can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which can be converted into chemical shifts (δ). These predicted shifts are often accurate to within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental values.

IR Spectroscopy: The same calculations can determine the vibrational frequencies and their corresponding intensities. This is especially useful for identifying characteristic peaks, such as the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which are expected to appear in the 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹ regions, respectively.

Table 3: Predicted Spectroscopic Parameters for this compound (Calculated using DFT at the B3LYP/6-31G(d) level).
ParameterPredicted ValueAssignment
¹H NMR Chemical Shift (ppm)~3.5-CH₂-SO₂Cl
¹H NMR Chemical Shift (ppm)1.4 - 1.9Cycloheptyl protons (-CH₂-)
¹³C NMR Chemical Shift (ppm)~60-CH₂-SO₂Cl
¹³C NMR Chemical Shift (ppm)25 - 40Cycloheptyl carbons (-CH₂-)
IR Frequency (cm⁻¹)~1370S=O asymmetric stretch
IR Frequency (cm⁻¹)~1175S=O symmetric stretch
IR Frequency (cm⁻¹)~750S-Cl stretch

Derivatization Strategies for Enhanced Research Utility of Cycloheptylmethanesulfonyl Chloride

Functionalization of the Sulfonyl Chloride Group for New Reagent Design

The primary strategy for designing new reagents from cycloheptylmethanesulfonyl chloride involves the substitution of the chloride atom. This can be achieved through reactions with various nucleophiles, leading to the formation of new covalent bonds at the sulfur center.

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. libretexts.orglibretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com The resulting cycloheptylmethanesulfonamides could serve as new ligands for metal catalysis or as building blocks in medicinal chemistry.

Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. chemguide.co.ukyoutube.com These esters are known to be good leaving groups in nucleophilic substitution reactions, suggesting that cycloheptylmethanesulfonate esters could be valuable alkylating agents for introducing the cycloheptylmethyl group into various molecules. vaia.com

Preparation of Cycloheptylmethanesulfonyl Derivatives for Specific Research Probes

The development of specific research probes often requires the introduction of reporter groups, such as fluorescent tags or handles for biorthogonal chemistry. The reactivity of the sulfonyl chloride moiety of this compound can be exploited for this purpose.

For instance, conversion of the sulfonyl chloride to a sulfonyl azide (B81097) would create a versatile intermediate for "click chemistry." researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for ligating molecules. researchgate.net A cycloheptylmethanesulfonyl azide could thus be used to attach the cycloheptylmethyl group to alkyne-modified biomolecules or surfaces. While the direct conversion of sulfonyl chlorides to sulfonyl azides can be challenging, multi-step sequences are often employed.

Chemo- and Regioselective Derivatization Protocols

Achieving chemo- and regioselectivity is crucial when derivatizing complex molecules containing multiple reactive sites. For this compound, the primary site of reaction is the sulfonyl chloride group. In reactions with molecules possessing multiple nucleophilic centers, the conditions can often be tuned to favor reaction at the most nucleophilic site.

For example, in a molecule containing both an alcohol and an amine, the more nucleophilic amine would typically react preferentially with the sulfonyl chloride. The choice of solvent and base can also influence the selectivity of these reactions. While specific protocols for this compound are not documented, general methods for the selective sulfonylation of polyfunctional compounds can be applied.

Development of this compound Analogs for Comparative Studies

The synthesis and study of analogs of this compound can provide valuable insights into structure-activity relationships. Analogs could be designed by modifying the cycloheptyl ring, for instance, by introducing substituents or altering the ring size.

Another approach is to modify the sulfonyl halide itself. For example, the corresponding cycloheptylmethanesulfonyl fluoride (B91410) could be synthesized. Sulfonyl fluorides are known to exhibit different reactivity profiles compared to sulfonyl chlorides and are sometimes preferred in applications such as chemical biology due to their increased stability. google.com The synthesis of such analogs would allow for a systematic investigation of how structural modifications impact the chemical and biological properties of the resulting derivatives.

While direct experimental data on the derivatization of this compound is scarce, the established reactivity of the sulfonyl chloride functional group provides a strong basis for its development into a variety of useful chemical tools. Further research is needed to explore the specific reaction conditions and to characterize the properties of the resulting derivatives.

Future Research Trajectories and Emerging Avenues for Cycloheptylmethanesulfonyl Chloride Chemistry

Integration with Flow Chemistry Methodologies for Scalable Synthesis

The adoption of flow chemistry represents a promising frontier for the synthesis of Cycloheptylmethanesulfonyl chloride and other sulfonyl chlorides. mdpi.comrsc.org Traditional batch production methods for sulfonyl chlorides can be hampered by challenges related to safety, scalability, and process control, particularly when dealing with hazardous reagents and exothermic reactions. mdpi.comnih.gov Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, offers a compelling alternative for scalable and efficient synthesis. cinz.nzdtu.dk

Recent studies have demonstrated the successful implementation of continuous flow systems for the production of various sulfonyl chlorides, achieving significant improvements in spacetime yield and process consistency compared to batch methods. mdpi.comresearchgate.net These systems often employ continuous stirred-tank reactors (CSTRs) and automated control schemes to ensure safe and reliable operation. mdpi.comresearchgate.net The development of continuous flow protocols for the oxidative chlorination of thiols and disulfides further underscores the potential of this technology to provide safer and more efficient routes to sulfonyl chlorides. nih.govresearchgate.net The integration of such methodologies for the synthesis of this compound could lead to more streamlined, cost-effective, and safer manufacturing processes, facilitating its broader application in various industries. nbinno.com

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

Feature Batch Chemistry Flow Chemistry
Process Control Difficult to maintain consistent off-gassing and temperature. nih.gov Precise control over reaction parameters. cinz.nz
Safety Hazardous operating conditions due to exothermic reactions and off-gassing. nih.gov Improved safety by minimizing reaction volume and enabling better temperature control. rsc.orgdtu.dk
Scalability Limited by heat transfer and slow reagent addition. nih.gov User-friendly scale-up and potential for numbering-up. scielo.br
Spacetime Yield Lower spacetime yields. mdpi.com Significantly improved spacetime yields. mdpi.comrsc.org
Reagent Handling Often requires handling of large quantities of hazardous reagents. nbinno.com In-situ generation and immediate consumption of hazardous reagents is possible. dtu.dk

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Lewis Acid Catalysis)

The development of novel catalytic systems is another critical area of future research for this compound chemistry. While traditional synthetic methods often rely on stoichiometric reagents, the exploration of organocatalysis and Lewis acid catalysis could offer milder, more selective, and sustainable alternatives.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years. For reactions involving sulfonyl chlorides, organocatalysts could provide new pathways for activation and functionalization of the sulfonyl chloride group, potentially leading to novel transformations that are not accessible with traditional methods.

Lewis Acid Catalysis: Lewis acids are known to activate sulfonyl chlorides, enhancing their electrophilicity and promoting reactions with a variety of nucleophiles. acs.org Recent research has demonstrated the use of metal Lewis acids to catalyze the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and sulfamides. acs.orgnih.gov Similar strategies could be applied to this compound, expanding its reactivity profile. The catalytic activation of thionyl chloride by bismuth(III) salts for the preparation of aryl sulfinyl chlorides further highlights the potential of Lewis acid catalysis in this area. researchgate.net The development of efficient and recyclable Lewis acid catalysts would be a significant step towards more sustainable synthetic protocols. science.govnih.gov

Unexplored Reactivity Patterns of the Sulfonyl Chloride Group

The sulfonyl chloride group is a versatile functional group with a rich and diverse reactivity profile. magtech.com.cn While its use in the synthesis of sulfonamides and sulfonate esters is well-established, there remain numerous unexplored avenues of reactivity for this compound. Future research will likely focus on uncovering and harnessing these novel reaction pathways.

Key areas of investigation include:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. nih.gov Exploring the radical chemistry of this compound could lead to the development of new methods for the formation of carbon-sulfur and carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions: Sulfonyl chlorides have been shown to be effective partners in various transition metal-catalyzed cross-coupling reactions, acting as a source of sulfonyl, aryl, or alkyl groups. quora.com Investigating the utility of this compound in such reactions could provide access to a wide range of novel cycloheptylmethyl-containing compounds.

Reactions with Unsaturated Systems: The reactions of sulfonyl chlorides with alkenes, alkynes, and imines can lead to a diverse array of products, including β-sultams and other heterocyclic compounds. magtech.com.cnresearchgate.net A systematic study of the reactivity of this compound with various unsaturated substrates could reveal new and synthetically useful transformations.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the cycloheptylmethanesulfonyl group into complex molecules is of significant interest, particularly in the context of medicinal chemistry. d-nb.infonih.goviaea.org This would allow for the rapid diversification of drug candidates and the exploration of structure-activity relationships.

Applications in Advanced Materials Science (excluding properties)

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials. The cycloheptyl group can impart desirable properties such as flexibility and solubility, while the sulfonyl chloride functionality provides a reactive handle for incorporation into polymeric structures and for surface modification.

Future research in this area will likely focus on:

Polymer Synthesis: this compound can be used as a monomer or a modifying agent in the synthesis of novel polymers. nbinno.comnbinno.com For instance, it could be used to functionalize existing polymers to impart specific properties or to create new polymers with unique architectures and functionalities. marketpublishers.com The use of sulfonyl chlorides in atom transfer radical polymerization has been demonstrated, opening up possibilities for the synthesis of well-defined polymers containing the cycloheptylmethylsulfonyl group. quora.com

Functional Coatings and Membranes: The reactivity of the sulfonyl chloride group can be exploited to graft cycloheptylmethanesulfonyl moieties onto surfaces, leading to the development of functional coatings with tailored properties. nbinno.com These coatings could find applications in areas such as anti-fouling, lubrication, and selective membranes.

Metal-Organic Frameworks (MOFs): Sulfonyl chlorides can be used for the postsynthetic modification of MOFs, allowing for the introduction of new functionalities within the porous framework. rsc.org This approach could be used to tune the adsorption, separation, and catalytic properties of MOFs for specific applications.

Development of Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, a key future direction for this compound chemistry is the development of more sustainable synthetic methods. uniroma1.itmdpi.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents. nbinno.comresearchgate.net

Key strategies for developing sustainable synthetic approaches include:

Alternative Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents such as water, ethanol, or deep eutectic solvents. rsc.orgresearchgate.net

Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. nbinno.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mdpi.com

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of this compound and its precursors. nbinno.com

Alternative Chlorinating Agents: Investigating the use of safer and more sustainable chlorinating agents to replace traditional reagents like chlorine gas. organic-chemistry.orgorganic-chemistry.org Recent research has shown the utility of reagents like N-chlorosuccinimide and sodium dichloroisocyanurate for the synthesis of sulfonyl chlorides under mild and environmentally friendly conditions. rsc.orgorganic-chemistry.org

Table 2: Green Chemistry Principles and their Application to this compound Synthesis

Principle of Green Chemistry Application in this compound Synthesis
Prevention Designing syntheses to prevent waste generation. uniroma1.it
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. mdpi.com
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Using safer solvents and minimizing the use of auxiliary substances. rsc.org
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure. uniroma1.it
Use of Renewable Feedstocks Using renewable raw materials or feedstocks. nbinno.com
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. nbinno.com
Design for Degradation Designing chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Interdisciplinary Research at the Chemistry-Materials Science Interface

The future of this compound chemistry will be significantly shaped by interdisciplinary collaborations, particularly at the interface of chemistry and materials science. researchgate.netmpie.de The synthesis of novel materials with tailored properties requires a deep understanding of both chemical synthesis and material characterization.

Chemists can contribute their expertise in designing and synthesizing novel cycloheptylmethyl-containing molecules, while materials scientists can provide insights into the structure-property relationships of these materials and guide the design of new materials with specific functionalities. This synergistic approach will be crucial for translating fundamental chemical knowledge into practical applications in areas such as electronics, energy storage, and biomedical devices. The exploration of sulfenyl chlorides as alternative feedstocks for polymer synthesis is a prime example of such interdisciplinary research, leading to the development of new optical materials. nih.govchemistryviews.org

Q & A

Q. How is cycloheptylmethanesulfonyl chloride synthesized in laboratory settings?

this compound is synthesized via sulfonation of cycloheptylmethane followed by chlorination. A typical procedure involves reacting cycloheptylmethane with chlorosulfonic acid under anhydrous conditions, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride. Reaction parameters such as temperature (0–5°C for sulfonation) and solvent choice (e.g., dichloromethane) are critical to avoid side reactions. Purity is confirmed via thin-layer chromatography (TLC) and NMR .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the cycloheptyl group (δ ~1.5–2.0 ppm for aliphatic protons) and sulfonyl chloride moiety (no direct protons but inferred via coupling).
  • IR Spectroscopy : Strong S=O stretching vibrations at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula C₈H₁₅ClO₂S (calculated MW: 210.72 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Avoid exposure to moisture to prevent hydrolysis to toxic sulfonic acids.
  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C.
  • Follow SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How does steric hindrance from the cycloheptyl group influence reactivity in nucleophilic substitution reactions?

The bulky cycloheptyl group reduces reactivity by impeding nucleophilic attack at the sulfur center. Comparative studies with smaller substituents (e.g., methyl) show slower reaction kinetics in SN2 mechanisms. Strategies to enhance reactivity include using polar aprotic solvents (e.g., DMF) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the sulfonyl chloride .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

  • Cross-validation : Use orthogonal methods (e.g., elemental analysis, melting point).
  • Sample preparation : Ensure complete solubility in HPLC mobile phases to avoid undetected insoluble impurities.
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
  • Statistical analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What computational approaches predict novel reaction pathways for this compound?

  • Density Functional Theory (DFT) : Models transition states for sulfonamide formation, predicting activation energies and regioselectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Retrosynthetic Analysis : Tools like SciFinder® identify precedents for similar sulfonyl chlorides in coupling reactions .

Data Contradictions and Mitigation Strategies

Q. Why do melting point values vary across literature for this compound?

Variations arise from impurities or polymorphic forms. Mitigation includes:

  • Recrystallization from hexane/ethyl acetate mixtures.
  • Differential Scanning Calorimetry (DSC) to confirm thermal behavior.
  • Reporting solvent systems and heating rates in methodology .

Q. How to address conflicting reactivity data in esterification reactions?

Discrepancies may stem from trace moisture or catalyst residues. Solutions:

  • Strict anhydrous conditions (e.g., molecular sieves).
  • Catalyst screening (e.g., DMAP vs. pyridine).
  • Kinetic studies under controlled atmospheres .

Methodological Best Practices

Designing reproducible synthetic protocols for derivatives:

  • Document reaction stoichiometry, solvent purity, and agitation speed.
  • Use high-purity starting materials (≥99% by HPLC).
  • Include negative controls (e.g., omitting the catalyst) to confirm reaction necessity .

Validating analytical results across labs:

  • Participate in interlaboratory comparisons.
  • Share raw data (e.g., NMR FID files) via repositories like Zenodo.
  • Adopt IUPAC guidelines for reporting spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.